Methyl 3-(benzyloxy)-5-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions. This method has been applied for synthesizing dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, indicating a potential pathway for the synthesis of methyl 3-(benzyloxy)-5-hydroxybenzoate or similar compounds (Gabriele et al., 2006).
Molecular Structure Analysis
Quantum chemical computations have been used to investigate the molecular structure, vibrational frequencies, electronic absorption maximum wavelengths, HOMO–LUMO, molecular electrostatic potential (MEP), and other properties of similar compounds. These studies are crucial for understanding the electronic behavior and stability of methyl 3-(benzyloxy)-5-hydroxybenzoate (Gökce et al., 2014).
Chemical Reactions and Properties
Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods. These studies provide insights into the reactivity and functional group transformations relevant to methyl 3-(benzyloxy)-5-hydroxybenzoate and its derivatives (Tang et al., 2015).
Physical Properties Analysis
The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like methyl 3-(benzyloxy)-5-hydroxybenzoate (Ebersbach et al., 2022).
Scientific Research Applications
It is utilized in studying the metabolism of monohydroxybenzo(a)pyrenes by rat liver microsomes and mammalian cells in culture (Wiebel, 1975).
The compound is employed in the synthesis of self-assembling monodendrons, which can self-organize in two-dimensional p6mm lattices and spherical dendrimers (Percec et al., 1998).
It's used in the design and synthesis of various generations of supramolecular dendrimers (Balagurusamy et al., 1997).
Methyl 3-(benzyloxy)-5-hydroxybenzoate is involved in the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles (Pinto et al., 1999).
The compound is crucial in the synthesis of poly(3-hydroxybenzoate), achieving yields of 89-99% with molecular weights of 10,000-14,000 (Kricheldorf et al., 1982).
It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
The compound serves as an effective O2(1g) scavenger and as a dopant agent against O2(1g)-mediated degradation of photoprotected materials (Soltermann et al., 1995).
It exhibits antimicrobial and molluscicidal activities (Orjala et al., 1993).
The compound shows potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
It demonstrates moderate antitumor and moderate antimicrobial activity (Xia et al., 2011).
Methyl 3-(benzyloxy)-5-hydroxybenzoate is a new benzoic acid derivative isolated from Stocksia brahuica (Ali et al., 1998).
The research developed a new HPLC method for determining preservatives in drug products (Shabir, 2007).
An automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring environmental phenols in human milk uses this compound, aiding in exposure and risk assessment for breastfed infants (Ye et al., 2008).
Methyl 4-(geranyloxy)-3-hydroxybenzoate was identified from the New Zealand liverwort Trichocolea hatcheri (Baek et al., 1998).
The compound is involved in the photodegradation of parabens, effectively removing hazardous water contaminants like methyl-, ethyl-, propyl-, butyl-, and benzylparabens (Gmurek et al., 2015).
It is found in a new isoprenyl phenyl ether compound from mangrove fungus exhibiting antibacterial and antifungal activities, and inhibiting cytotoxicity to the hepG2 cell line (Shao et al., 2007).
Parabens, including Methyl 3-(benzyloxy)-5-hydroxybenzoate, promote adipogenesis in murine 3T3-L1 cells, suggesting a contribution to the obesity epidemic (Hu et al., 2013).
Parabens are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and may act as weak endocrine disrupters (Haman et al., 2015).
Compound 2 showed strong antioxidant activity with an IC50 value of 19.3 M, close to the positive control ascorbic acid (Xu et al., 2017).
properties
IUPAC Name |
methyl 3-hydroxy-5-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPIXQLSJXBHGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428678 | |
Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-5-hydroxybenzoate | |
CAS RN |
54915-31-0 | |
Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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